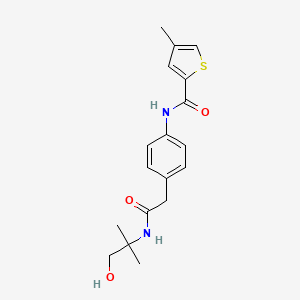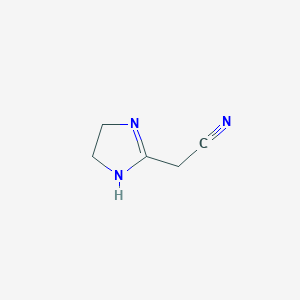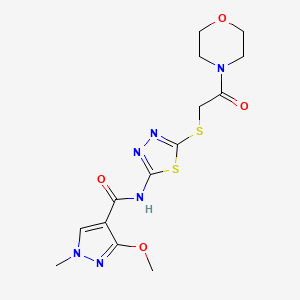
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide, is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its intricate structure. While the specific papers provided do not directly discuss this compound, they do offer insights into similar chemical structures and reactions that can be used to infer potential characteristics and behaviors of the compound.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of amide bonds, ring closures, and the introduction of various functional groups. For instance, the synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide involves the reaction of an amino lactam with an acyl chloride, which could be analogous to steps in the synthesis of the compound . Similarly, the synthesis of N-(2-Aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides from styrene oxide by ring opening followed by N-acylation suggests a method for introducing the aminoethyl and hydroxyethyl groups into the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. The crystal structure of a related compound, (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide, was determined using NMR, HRMS, and X-ray single-crystal diffraction, indicating that similar techniques could be employed to elucidate the structure of the compound . The presence of intramolecular hydrogen bonds in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide suggests that the compound may also exhibit such bonding, influencing its conformation and stability .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone, resulting in a cycloaddition product, demonstrates the reactivity of enaminones under certain conditions . This suggests that the compound , with its amino and carboxamide groups, could also participate in similar photochemical reactions or cycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the crystallographic data provided for (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide, such as the crystal system, space group, and cell dimensions, give insight into the solid-state properties of the compound . The extensive intramolecular hydrogen bonding observed in the benzothiazine derivatives indicates that the compound may have a high melting point and potentially exhibit polymorphism . The antiarrhythmic activity and low toxicity of the synthesized carboxamides suggest potential biological applications for the compound , depending on its specific structure and substituents .
Scientific Research Applications
Synthesis and Anticancer Applications
Researchers have synthesized a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, evaluated for in vitro cytotoxicity against human cancer cell lines. Compounds from this series showed interesting cytotoxicity, indicating potential as anticancer agents (Kumar et al., 2009).
Antimicrobial Activity
A clubbed quinazolinone and 4-thiazolidinone series, structurally related to the target compound, demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus, showcasing the potential of these derivatives as antimicrobial agents (Desai et al., 2011).
Molecular Conformation and Packing
The synthesis of new (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides explored molecular conformation and packing through hydrogen bonding, contributing to the understanding of molecular interactions and structural chemistry (Shen et al., 2013).
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the crystal structures of anticonvulsant enaminones revealed insights into hydrogen bonding and molecular conformations, providing a foundation for the development of new pharmaceutical compounds (Kubicki et al., 2000).
Chiral Linear Carboxamides with Peptide Linkage
Studies on chiral linear carboxamide derivatives with incorporated peptide linkages, derived from Nalidixic acid and amino acids, explored their synthesis and potential applications, highlighting the importance of chiral compounds in drug design and development (Khalifa et al., 2014).
properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-15(24-10-12)17(23)19-14-6-4-13(5-7-14)9-16(22)20-18(2,3)11-21/h4-8,10,21H,9,11H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJNGYFHOXVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,4-dimethylphenyl)oxalamide](/img/structure/B3017001.png)
![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)


![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-benzoylbenzamide](/img/structure/B3017015.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B3017016.png)
![Ethyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B3017018.png)
![3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-furanone](/img/structure/B3017019.png)
![5-[(4-Chlorophenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3017020.png)